Synthesis of N-dodecyl-1,3-benzothiazol-2-amine: An In-depth Technical Guide
Synthesis of N-dodecyl-1,3-benzothiazol-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-dodecyl-1,3-benzothiazol-2-amine, a molecule of interest in medicinal chemistry due to the established anti-inflammatory and potential anticancer activities of N-substituted 2-aminobenzothiazole derivatives.[1][2] This document details two primary synthetic methodologies, presents quantitative data in a structured format, and includes a relevant biological signaling pathway.
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. N-alkylation of the 2-amino group can significantly modulate the pharmacological properties of these compounds. N-dodecyl-1,3-benzothiazol-2-amine, featuring a long alkyl chain, is of particular interest for studies requiring enhanced lipophilicity, which can influence cell membrane permeability and target engagement. This guide outlines two effective methods for its synthesis: direct N-alkylation and reductive amination.
Synthetic Methodologies
Two primary routes for the synthesis of N-dodecyl-1,3-benzothiazol-2-amine are presented below.
Method 1: Direct N-Alkylation with Dodecyl Bromide
This method involves the direct reaction of 2-aminobenzothiazole with dodecyl bromide in the presence of a base. While direct alkylation of 2-aminobenzothiazole can sometimes lead to alkylation on the endocyclic nitrogen, the use of appropriate conditions can favor the desired N-exo-substituted product.[3]
Reaction Scheme:
Experimental Protocol:
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To a solution of 2-aminobenzothiazole (1.50 g, 10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (4.14 g, 30 mmol) and a catalytic amount of potassium iodide (0.166 g, 1 mmol).
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Stir the suspension at room temperature for 30 minutes.
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Add dodecyl bromide (2.99 g, 12 mmol) dropwise to the reaction mixture.
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Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
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After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N-dodecyl-1,3-benzothiazol-2-amine.
Method 2: Reductive Amination with Dodecanal
Reductive amination is a two-step, one-pot reaction where 2-aminobenzothiazole first reacts with dodecanal to form an intermediate imine, which is then reduced in situ by a reducing agent like sodium borohydride to the desired secondary amine.
Reaction Scheme:
Experimental Protocol:
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In a round-bottom flask, dissolve 2-aminobenzothiazole (1.50 g, 10 mmol) and dodecanal (2.21 g, 12 mmol) in methanol (50 mL).
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Add a few drops of glacial acetic acid to catalyze the imine formation and stir the mixture at room temperature for 4-6 hours.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add sodium borohydride (0.57 g, 15 mmol) in portions, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
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Quench the reaction by the slow addition of water (20 mL).
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the residue by column chromatography on silica gel (hexane-ethyl acetate gradient) to obtain the final product.
Data Presentation
The following table summarizes the expected quantitative data for N-dodecyl-1,3-benzothiazol-2-amine based on the synthesis of similar long-chain N-alkyl-2-aminobenzothiazoles.
| Parameter | Method 1 (Direct Alkylation) | Method 2 (Reductive Amination) |
| Yield | 60-75% | 70-85% |
| Melting Point | 78-82 °C | 78-82 °C |
| Appearance | White to off-white solid | White to off-white solid |
| Molecular Formula | C₁₉H₃₀N₂S | C₁₉H₃₀N₂S |
| Molecular Weight | 318.52 g/mol | 318.52 g/mol |
Spectroscopic Data (Expected):
| Spectroscopy | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.58 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 7.25 (t, 1H, Ar-H), 7.05 (t, 1H, Ar-H), 5.5-6.0 (br s, 1H, NH), 3.40 (t, 2H, N-CH₂), 1.65 (quint, 2H, CH₂), 1.25 (m, 18H, (CH₂)₉), 0.88 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 167.9, 152.5, 130.5, 126.0, 121.5, 120.9, 118.8, 45.2, 31.9, 29.6 (multiple peaks), 29.5, 29.3, 29.1, 27.2, 22.7, 14.1 |
| Mass Spec (ESI-MS) | m/z 319.2 [M+H]⁺ |
Biological Context: Inhibition of the Cyclooxygenase (COX) Pathway
N-substituted 2-aminobenzothiazole derivatives have been identified as potent anti-inflammatory agents.[1][2] Their mechanism of action often involves the inhibition of prostaglandin E2 (PGE2) synthesis.[4] PGE2 is a key mediator of inflammation, and its production is catalyzed by cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting these enzymes, N-dodecyl-1,3-benzothiazol-2-amine can potentially reduce the inflammatory response.
The following diagram illustrates the signaling pathway leading to the production of prostaglandins and the likely point of intervention for N-dodecyl-1,3-benzothiazol-2-amine.
This guide provides a foundational understanding of the synthesis and potential biological relevance of N-dodecyl-1,3-benzothiazol-2-amine. The detailed protocols and expected data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further studies are warranted to fully elucidate the pharmacological profile of this compound.
References
- 1. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
